1,6-Diethenylbicyclo[4.1.0]heptane
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Overview
Description
1,6-Diethenylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. This compound is part of the bicyclo[4.1.0]heptane family, known for their strained ring systems and potential for various chemical transformations. The presence of two ethenyl groups at the 1 and 6 positions adds to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diethenylbicyclo[4.1.0]heptane can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically involves the use of platinum (II) or gold (I) catalysts . The reaction proceeds under mild conditions, often at room temperature, and can be completed within a few hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity catalysts, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,6-Diethenylbicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives.
Scientific Research Applications
1,6-Diethenylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives can be used in the study of enzyme mechanisms and as potential inhibitors of biological pathways.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique modes of action.
Industry: It can be used in the production of polymers and materials with specialized properties.
Mechanism of Action
The mechanism of action of 1,6-Diethenylbicyclo[4.1.0]heptane involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain (27.5 kcal/mol) . This strain release provides a thermodynamic driving force for various transformations. The double bonds within the structure can coordinate with metal species, initiating ring-opening and other reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: Similar in structure but lacks the ethenyl groups, making it less reactive.
Norcarane: Another bicyclic compound with a similar core structure but different substituents.
Bicyclo[3.1.1]heptane: A related compound with a different ring fusion pattern, leading to different reactivity and applications.
Uniqueness
1,6-Diethenylbicyclo[4.1.0]heptane is unique due to the presence of ethenyl groups, which enhance its reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical transformations makes it a valuable compound in both academic and industrial research.
Properties
CAS No. |
88816-26-6 |
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Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1,6-bis(ethenyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H16/c1-3-10-7-5-6-8-11(10,4-2)9-10/h3-4H,1-2,5-9H2 |
InChI Key |
SRXXVOQCYQDXKX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCCCC1(C2)C=C |
Origin of Product |
United States |
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